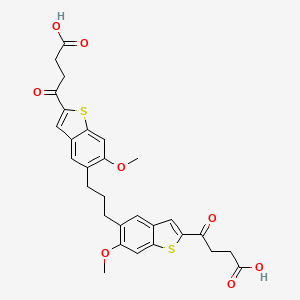
MSA-2 dimer
Overview
Description
MSA-2 dimer is a useful research compound. Its molecular formula is C29H28O8S2 and its molecular weight is 568.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality MSA-2 dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MSA-2 dimer including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antitumor Potency and Cancer Therapy
- MSA-2 as an Oral Antitumor Agent : MSA-2, identified as a non-nucleotide human stimulator of interferon genes (STING) agonist, has shown excellent safety tolerance and significant antitumor potency, especially when combined with anti-PD-1 treatments. Its ability to be administered orally makes it a promising candidate for systematic cancer therapy (Liu, Huang, & Ding, 2021).
- Tumor Microenvironment Interaction : The acidic tumor microenvironment increases the cell entry and retention of MSA-2, enhancing its interaction with STING and thus its antitumor efficacy. This characteristic is crucial for the development of more effective cancer therapies (Liu, Huang, & Ding, 2021).
2. Molecular Mechanisms and Binding Affinity
- High Binding Affinity and Selectivity : MSA-2 demonstrates high binding affinity to STING due to its unique molecular structure. This specific interaction is crucial for its effective activation of antitumor immunity (Liu, Huang, & Ding, 2021).
- Bioactive Agent for STING Activation : The noncovalent dimer form of MSA-2 is identified as the bioactive agent that binds and activates STING, highlighting the importance of its dimeric form in therapeutic applications (Liu, Huang, & Ding, 2021).
3. Environmental and Atmospheric Studies
- MSA-NH3 Cluster Formation : A study on the formation mechanism of MSA and ammonia (NH3) clusters suggests significant insights into atmospheric chemistry and environmental science. The formation of these clusters is influenced by hydrogen bonding and electrostatic interactions (Chen, Li, Wang, Liu, & Wang, 2020).
4. Protein-Protein Interactions
- Analysis of Noncovalent Protein Interactions : In the context of studying antibody half molecules, the noncovalent interactions in homodimerization were examined using mass spectrometry, providing insights into the dynamics of protein-protein interactions (Rose et al., 2011).
properties
IUPAC Name |
4-[5-[3-[2-(3-carboxypropanoyl)-6-methoxy-1-benzothiophen-5-yl]propyl]-6-methoxy-1-benzothiophen-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O8S2/c1-36-22-14-24-18(12-26(38-24)20(30)6-8-28(32)33)10-16(22)4-3-5-17-11-19-13-27(21(31)7-9-29(34)35)39-25(19)15-23(17)37-2/h10-15H,3-9H2,1-2H3,(H,32,33)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYYPCWAUQMVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(SC2=C1)C(=O)CCC(=O)O)CCCC3=C(C=C4C(=C3)C=C(S4)C(=O)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MSA-2 dimer | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



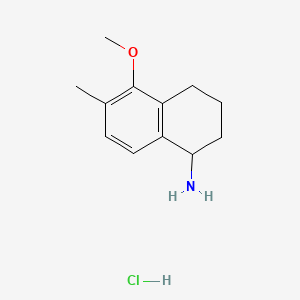

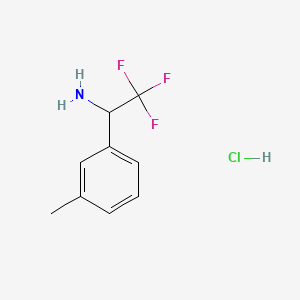
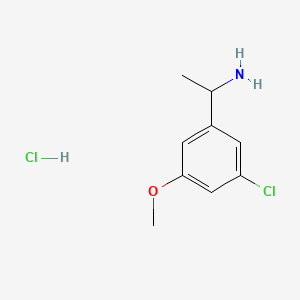

![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride](/img/structure/B8228558.png)
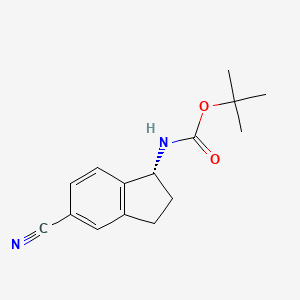
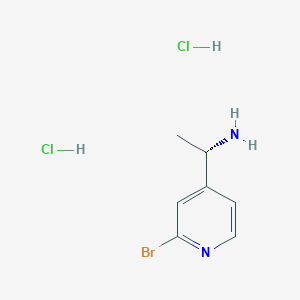


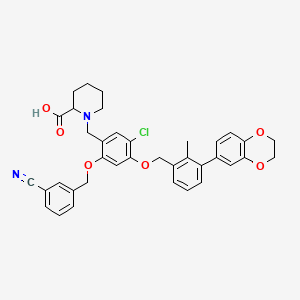
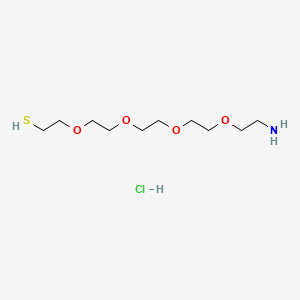
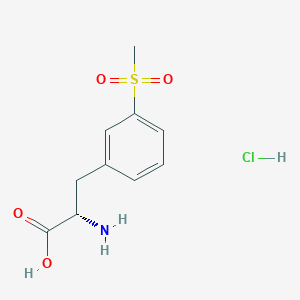
![6-Hydroxy-2-[6-[N-(tert-butoxycarbonyl)-N-methylamino]pyridin-3-yl]quinoline](/img/structure/B8228631.png)